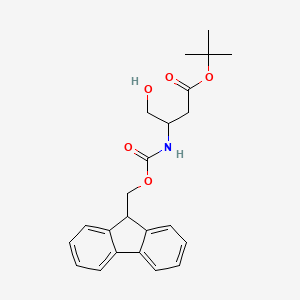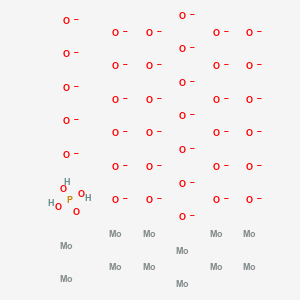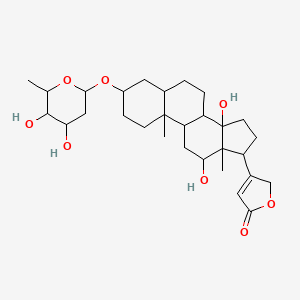![molecular formula C17H32N4O B13385327 N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Hoveyda-Snapper Desymmetrization Catalyst is a chiral organocatalyst known for its ability to facilitate the enantioselective desymmetrization of meso-diols. This catalyst is particularly valued in asymmetric synthesis due to its high enantioselectivity and efficiency in producing chiral molecules, which are essential in the development of pharmaceuticals and other fine chemicals .
Vorbereitungsmethoden
The synthesis of the Hoveyda-Snapper Desymmetrization Catalyst involves the combination of three key components: a Lewis base, a chiral amine, and an amino acid. The N-methylimidazole moiety acts as a Lewis base, while the chiral amine and amino acid provide the necessary chiral environment for the desymmetrization process . The preparation typically involves the following steps:
Formation of the Lewis Base: The N-methylimidazole is synthesized through standard organic synthesis techniques.
Chiral Amine and Amino Acid Synthesis: These components are synthesized separately, often through enantioselective synthesis methods.
Catalyst Assembly: The three components are combined under specific reaction conditions to form the final catalyst.
Industrial production methods for this catalyst are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
The Hoveyda-Snapper Desymmetrization Catalyst primarily facilitates the desymmetrization of meso-diols through silylation reactions. The types of reactions it undergoes include:
Sulfonylation: It also facilitates the enantioselective sulfonylation of meso-diols, producing chiral sulfonylated products.
Common reagents used in these reactions include silylating agents like hexamethyldisilazane (HMDS) and sulfonylating agents like sulfonyl chlorides. The major products formed are chiral mono-silylated or sulfonylated diols, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
The Hoveyda-Snapper Desymmetrization Catalyst has a wide range of applications in scientific research:
Biology: The chiral molecules synthesized using this catalyst can be used as probes or inhibitors in biological studies.
Industry: In the chemical industry, this catalyst is used to produce high-value chiral intermediates for various applications.
Wirkmechanismus
The mechanism by which the Hoveyda-Snapper Desymmetrization Catalyst operates involves the formation of a chiral environment around the substrate. The N-methylimidazole moiety acts as a Lewis base, coordinating with the substrate and activating it for nucleophilic attack. The chiral amine and amino acid components provide the necessary stereocontrol, ensuring that the reaction proceeds with high enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
The Hoveyda-Snapper Desymmetrization Catalyst is unique in its combination of high enantioselectivity and efficiency. Similar compounds include:
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)


![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)


![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)
